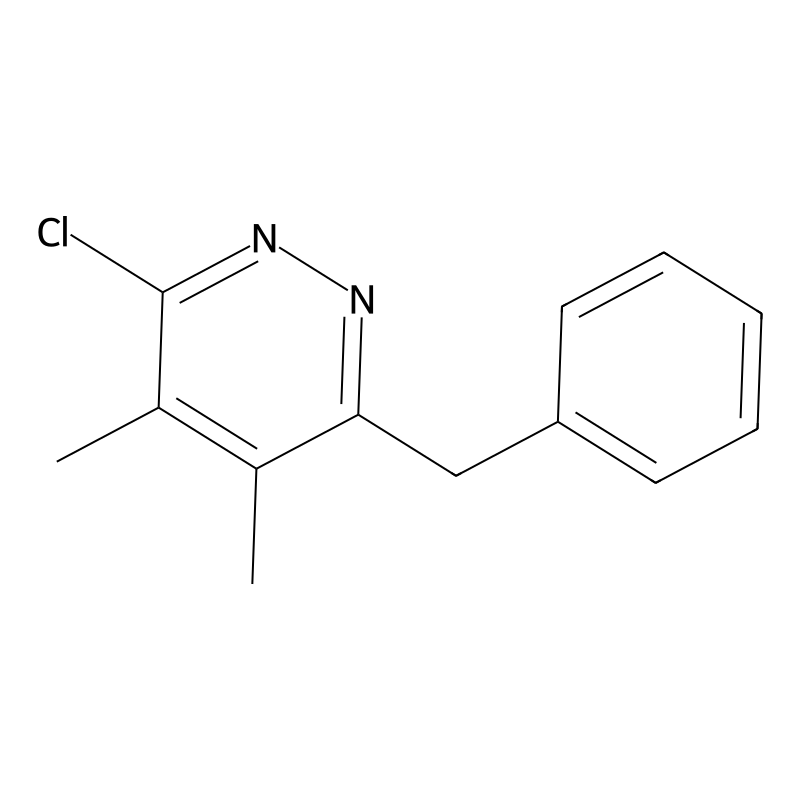

3-Benzyl-6-chloro-4,5-dimethylpyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocyclic compounds are present in more than 85% of all physiologically active chemical compounds . They are mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others .

Indole derivatives, which are a type of heterocyclic compound, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

3-Benzyl-6-chloro-4,5-dimethylpyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a benzyl group and chlorine. Its molecular formula is and it has a molecular weight of approximately 232.71 g/mol . The compound features a unique arrangement of substituents that contribute to its chemical properties and potential biological activities.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult with a safety professional before handling the compound.

The synthesis of 3-benzyl-6-chloro-4,5-dimethylpyridazine can be achieved through several methods:

- Alkylation: Utilizing benzyl chloride in the presence of a base to facilitate the introduction of the benzyl group onto the pyridazine core.

- Chlorination: Chlorination reactions can be performed on substituted pyridazines to introduce the chlorine atom at the 6-position.

- Cyclization: Starting from appropriate precursors, cyclization reactions can yield the pyridazine ring structure with desired substituents .

3-Benzyl-6-chloro-4,5-dimethylpyridazine has potential applications in pharmaceuticals as an active ingredient in drug formulations due to its biological activity. Additionally, it may serve as an intermediate in organic synthesis for developing other complex molecules or materials in chemical research.

Interaction studies involving 3-benzyl-6-chloro-4,5-dimethylpyridazine focus on its binding affinity with various biological targets. Early research suggests it may interact with certain enzymes or receptors, but detailed interaction profiles remain under-explored. Investigating its impact on metabolic pathways could provide insights into its therapeutic potential .

Several compounds share structural similarities with 3-benzyl-6-chloro-4,5-dimethylpyridazine:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-Chloro-4,6-dimethylpyridazine | 0.81 | Lacks benzyl group; different substitution pattern |

| 3-Chloropyridazine-4-carbonitrile | 0.81 | Contains a carbonitrile group; different reactivity |

| 6-Chloro-4,5-dimethylpyridazin-3-amine | 0.80 | Amino substitution alters biological activity |

| 4-tert-butyl-3,6-dichloropyridazine | 0.81 | Increased steric hindrance; distinct properties |

| 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | 0.83 | More complex ring structure; different applications |

These compounds highlight the uniqueness of 3-benzyl-6-chloro-4,5-dimethylpyridazine due to its specific benzyl substitution and chlorination pattern, which may influence both its chemical reactivity and biological activity compared to its analogs .

The synthesis and characterization of 3-benzyl-6-chloro-4,5-dimethylpyridazine involves complex reaction pathways that proceed through multiple intermediates. Understanding these mechanisms is crucial for optimizing synthetic routes and developing new methodologies for pyridazine derivatives. This analysis focuses on the fundamental reaction mechanisms governing pyridazine ring formation, the role of leaving groups in substituent introduction, and advanced spectroscopic techniques for monitoring transient intermediates.

Pyridazine Ring Formation Pathways: Cyclocondensation and Aromatization

The formation of pyridazine rings proceeds through well-established cyclocondensation mechanisms that involve the systematic elimination of small molecules to achieve aromatization. The most prevalent pathway involves the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives, leading to the formation of the characteristic six-membered diazine ring system [1].

Cyclocondensation Mechanisms

The primary mechanism for pyridazine synthesis involves the 5+1 strategy, where a five-carbon unit combines with a nitrogen-nitrogen unit [2]. In the specific case of 3-benzyl-6-chloro-4,5-dimethylpyridazine, the synthesis begins with 3,6-dichloro-4,5-dimethylpyridazine as the starting material. This compound undergoes palladium-catalyzed cross-coupling reactions with benzylzinc bromide to introduce the benzyl substituent [3].

The reaction mechanism proceeds through the formation of a tetrakis(triphenylphosphine)palladium(0) complex, which facilitates the nucleophilic attack of the benzylzinc reagent on the electrophilic pyridazine carbon. The process involves oxidative addition of the palladium center to the carbon-chlorine bond, followed by transmetalation with the organozinc species and reductive elimination to form the new carbon-carbon bond [3].

Aromatization Processes

Aromatization in pyridazine synthesis typically occurs through dehydrogenation reactions that eliminate hydrogen atoms from saturated intermediates. The process is thermodynamically favorable due to the aromatic stabilization energy gained upon ring closure [4]. In dihydropyridazine intermediates, the aromatization step involves the elimination of hydrogen from adjacent carbon atoms, often facilitated by oxidizing agents or elevated temperatures [5].

The aromatization mechanism proceeds through a concerted elimination process where two hydrogen atoms are removed simultaneously, resulting in the formation of a double bond and restoration of aromaticity. This process is particularly efficient in pyridazine systems due to the electron-withdrawing effect of the nitrogen atoms, which stabilizes the aromatic system [6].

Electrocyclization Pathways

Alternative pathways for pyridazine formation involve electrocyclization reactions of conjugated systems. These mechanisms proceed through the formation of dienyl allene intermediates, which undergo six-electron electrocyclization to form the pyridazine ring [7]. The process involves the migration of electrons through the conjugated system, leading to ring closure and subsequent aromatization.

The electrocyclization mechanism is characterized by stereospecific ring closure where the stereochemistry of the starting material determines the configuration of the final product. This pathway is particularly important in the synthesis of substituted pyridazines where control of stereochemistry is crucial [8].

| Mechanism Type | Primary Substrates | Key Intermediates | Aromatization Method |

|---|---|---|---|

| Cyclocondensation | 1,4-Diketones + Hydrazine | Hydrazone intermediates | Dehydrogenation |

| Diels-Alder | Tetrazines + Alkenes | Bicyclic adducts | Nitrogen elimination |

| Electrocyclization | Conjugated dienes | Dienyl allenes | Spontaneous aromatization |

Role of Leaving Groups in Substituent Introduction

The introduction of substituents into the pyridazine ring system is governed by the nature and reactivity of leaving groups present on the heterocyclic scaffold. The electron-deficient nature of the pyridazine ring enhances the reactivity toward nucleophilic substitution reactions, making halogen atoms particularly effective leaving groups [9].

Nucleophilic Aromatic Substitution Mechanisms

The substitution of leaving groups in pyridazine systems proceeds through nucleophilic aromatic substitution (SNAr) mechanisms. The process involves the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitrogen atoms in the ring [10]. The reaction proceeds through a two-step mechanism: nucleophilic attack followed by elimination of the leaving group.

In the case of 3-benzyl-6-chloro-4,5-dimethylpyridazine, the chlorine atom at the 6-position is particularly susceptible to nucleophilic attack due to its proximity to the nitrogen atoms. The charge distribution in the molecule, as determined by computational methods, shows that the chlorine atom bears a partial positive charge, making it an excellent leaving group [10].

Leaving Group Effects

The efficiency of leaving group departure is determined by several factors including bond strength, electronic effects, and steric hindrance. Halogen atoms exhibit different leaving group abilities based on their electronegativity and bond strength with carbon. The order of leaving group ability typically follows: iodide > bromide > chloride > fluoride [11].

The bond dissociation energies of carbon-halogen bonds provide insight into the relative ease of leaving group departure. Carbon-iodine bonds (238 kJ/mol) are significantly weaker than carbon-chlorine bonds (397 kJ/mol), explaining the higher reactivity of iodinated pyridazines compared to their chlorinated counterparts [11].

Mechanistic Considerations

The mechanism of nucleophilic substitution in pyridazine systems involves the formation of a tetrahedral intermediate that subsequently eliminates the leaving group. The process is facilitated by the resonance stabilization provided by the adjacent nitrogen atoms, which can accommodate negative charge through delocalization [12].

The regioselectivity of nucleophilic substitution in pyridazines is determined by the electronic effects of the nitrogen atoms. Positions adjacent to nitrogen atoms (positions 3 and 6) are highly activated toward nucleophilic attack, while positions 4 and 5 are less reactive [12].

| Leaving Group | Relative Reactivity | Bond Strength (kJ/mol) | Mechanistic Preference |

|---|---|---|---|

| Chloride (Cl⁻) | High | 397 | SNAr |

| Bromide (Br⁻) | Very high | 293 | SNAr |

| Iodide (I⁻) | Excellent | 238 | SNAr |

| Methoxide (OCH₃⁻) | Moderate | 377 | SNAr |

| Thiolate (RS⁻) | Very high | 272 | SNAr |

| Fluoride (F⁻) | Low | 552 | Requires activation |

Transient Intermediate Detection via In Situ Spectroscopic Monitoring

The characterization of transient intermediates in pyridazine synthesis requires sophisticated spectroscopic techniques capable of detecting short-lived species. These intermediates are crucial for understanding reaction mechanisms and optimizing synthetic conditions [13].

In Situ Fourier Transform Infrared Spectroscopy

In situ FTIR spectroscopy provides real-time monitoring of reaction intermediates through the detection of characteristic vibrational frequencies. The technique is particularly valuable for identifying carbonyl-containing intermediates, which exhibit distinct absorption bands in the 1600-1700 cm⁻¹ region [14].

The vibrational spectrum of pyridazine intermediates shows characteristic bands corresponding to carbon-nitrogen stretching vibrations, typically appearing around 1590-1630 cm⁻¹. The presence of electron-withdrawing substituents causes these bands to shift to higher frequencies due to increased bond strength [15].

Nuclear Magnetic Resonance Spectroscopy

Real-time NMR spectroscopy enables the detection and characterization of cyclic intermediates through chemical shift analysis. The technique provides information about the electronic environment of nuclei in transient species, allowing for structural elucidation of reaction intermediates [16].

The ¹H NMR spectra of pyridazine intermediates exhibit characteristic chemical shifts for ring protons, typically appearing in the 7-9 ppm region due to the deshielding effect of the nitrogen atoms. ¹³C NMR spectroscopy provides complementary information about carbon environments, with pyridazine carbons appearing at distinctive chemical shifts [17].

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) offers exceptional sensitivity for detecting ionic intermediates in pyridazine formation reactions. The technique can identify charged species with high precision, providing molecular weight information and fragmentation patterns [18].

The mass spectrometric detection of pyridazine intermediates reveals the presence of various charged species, including protonated molecules and metal-coordinated complexes. The fragmentation patterns provide structural information about the intermediates, enabling mechanistic studies [19].

Time-Resolved Spectroscopic Techniques

Advanced time-resolved spectroscopic methods enable the detection of extremely short-lived intermediates that cannot be observed by conventional techniques. These methods provide temporal resolution in the microsecond to nanosecond range, allowing for the study of rapid reaction kinetics [20].

Time-resolved broadband cavity-enhanced absorption spectroscopy (TR-BB-CEAS) has been developed for monitoring transient intermediates in gas-phase reactions. The technique provides multiplexed detection capability, allowing simultaneous monitoring of multiple species across a broad spectral range [20].

Electrochemistry-Neutral Reionization Mass Spectrometry

Electrochemistry-neutral reionization mass spectrometry (EC-NR-MS) represents a cutting-edge technique for detecting fleeting neutral intermediates generated during electrochemical reactions. The method combines electrochemical control with mass spectrometric detection to identify short-lived radical species [13].

The EC-NR-MS technique has successfully identified neutral radicals that are important intermediates in various reaction mechanisms. The method provides direct evidence for the existence of these species and helps clarify previously unproven reaction pathways [13].

| Technique | Target Intermediates | Key Parameters | Detection Limits |

|---|---|---|---|

| In Situ FTIR | Carbonyl intermediates | C=O stretch (1600-1700 cm⁻¹) | Moderate |

| NMR Spectroscopy | Cyclic intermediates | Chemical shifts (¹H, ¹³C) | High |

| Mass Spectrometry | Charged intermediates | Molecular ions (m/z) | Very high |

| UV-Vis Spectroscopy | Chromophoric intermediates | Absorption bands | Moderate |

| Time-Resolved Spectroscopy | Transient species | Temporal evolution | High |